molecular formula C14H14ClN B2868480 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine CAS No. 676473-13-5

4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine

Cat. No.: B2868480
CAS No.: 676473-13-5
M. Wt: 231.72
InChI Key: HEFZPZLMEWXHHH-UHFFFAOYSA-N
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Description

4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is an organic compound that belongs to the class of aromatic amines It features a phenylamine group attached to a 3-chloro-phenyl-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and phenylamine.

    Reaction: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with phenylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Bromo-phenyl)-ethyl]-phenylamine: Similar structure but with a bromine atom instead of chlorine.

    4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine: Similar structure but with a fluorine atom instead of chlorine.

    4-[2-(3-Methyl-phenyl)-ethyl]-phenylamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

4-[2-(3-chlorophenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H,4-5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFZPZLMEWXHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an analogous manner to that described in Example 36 b), the hydrogenation of (E)-1-chloro-3-[2-(4-nitrophenyl)ethenyl]-benzene using platinum on carbon (5%) as the catalyst but with a reaction time of 18 hours and simultaneous reduction of the double bond yields the 4-[2-(3-chloro-phenyl)-ethyl]-phenylamine as a dark brown oil; MS: m/e=232 (M+H)+.
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